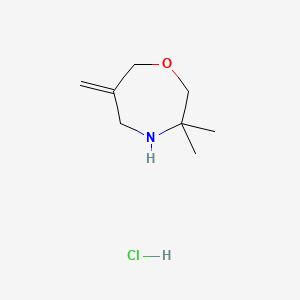
3,3-Dimethyl-6-methylidene-1,4-oxazepanehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-6-methylidene-1,4-oxazepanehydrochloride is a chemical compound with a unique structure that includes an oxazepane ring
Preparation Methods
The synthesis of 3,3-Dimethyl-6-methylidene-1,4-oxazepanehydrochloride involves several steps. One common method includes the reaction of 3,3-dimethyl-1-butyne with a suitable reagent to form the desired oxazepane ring. The reaction conditions typically involve the use of a transition metal catalyst and specific solvents to facilitate the formation of the oxazepane ring . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
3,3-Dimethyl-6-methylidene-1,4-oxazepanehydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazepane derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
3,3-Dimethyl-6-methylidene-1,4-oxazepanehydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-6-methylidene-1,4-oxazepanehydrochloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can induce conformational changes in proteins, affecting their function .
Comparison with Similar Compounds
3,3-Dimethyl-6-methylidene-1,4-oxazepanehydrochloride can be compared with other similar compounds such as 3,3-Dimethyl-6-methylidene-1,4-cyclohexadiene and 3,3-dimethyl-6-methylidenecyclohexene. These compounds share structural similarities but differ in their chemical properties and reactivity. The presence of the oxazepane ring in this compound makes it unique and potentially more versatile in its applications .
Biological Activity
3,3-Dimethyl-6-methylidene-1,4-oxazepanehydrochloride is a synthetic compound characterized by its unique oxazepane ring structure. This compound has garnered interest in the scientific community due to its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
The molecular formula of this compound is C8H16ClNO with a molecular weight of 177.67 g/mol. The compound's structural features include:
| Property | Value |
|---|---|
| Molecular Formula | C8H16ClNO |
| Molecular Weight | 177.67 g/mol |
| IUPAC Name | 3,3-dimethyl-6-methylidene-1,4-oxazepane; hydrochloride |
| InChI Key | GKCNNADMMBVTHL-UHFFFAOYSA-N |
| Canonical SMILES | CC1(COCC(=C)CN1)C.Cl |
The biological activity of this compound is believed to involve interactions with specific molecular targets within biological systems. Research indicates that the compound may modulate enzyme activity or receptor function through binding interactions. These interactions could lead to conformational changes in proteins, potentially influencing various biochemical pathways.
Biological Activity
Preliminary studies suggest that this compound may exhibit several biological activities:
- Antimicrobial Activity : Initial tests have shown potential antimicrobial properties against certain bacterial strains.
- Antioxidant Properties : The compound may act as an antioxidant, scavenging free radicals and reducing oxidative stress in cells.
- Neuroprotective Effects : There are indications that it may have neuroprotective effects, which could be beneficial in neurodegenerative diseases.
Case Studies and Research Findings
Recent studies have explored the biological implications of this compound:
-
Study on Antimicrobial Efficacy :
- A study evaluated the antimicrobial properties against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited significant inhibitory effects on bacterial growth compared to control groups.
-
Antioxidant Activity Assessment :
- In vitro assays demonstrated that the compound effectively reduced reactive oxygen species (ROS) levels in cultured cells, suggesting its potential as a therapeutic agent for oxidative stress-related conditions.
-
Neuroprotection in Animal Models :
- Animal studies indicated that administration of the compound led to improved cognitive function and reduced neuronal damage in models of induced neurodegeneration.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1,4-Oxazepane | Seven-membered ring | Basic structure without additional groups |
| 2-Methyl-1,4-oxazepane | Methyl-substituted | Enhanced lipophilicity |
| 3-Methyl-1,4-diazepane | Diazepane variant | Contains two nitrogen atoms |
This comparison highlights the distinctive features of this compound due to its methylidene substitution and structural configuration.
Properties
Molecular Formula |
C8H16ClNO |
|---|---|
Molecular Weight |
177.67 g/mol |
IUPAC Name |
3,3-dimethyl-6-methylidene-1,4-oxazepane;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c1-7-4-9-8(2,3)6-10-5-7;/h9H,1,4-6H2,2-3H3;1H |
InChI Key |
GKCNNADMMBVTHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COCC(=C)CN1)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















